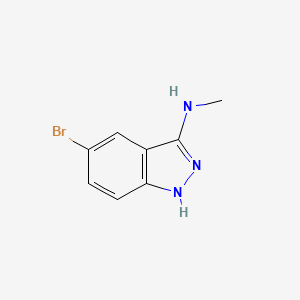
5-bromo-N-methyl-1H-indazol-3-amine
Cat. No. B7892386
M. Wt: 226.07 g/mol
InChI Key: IXCLPEJUNPPZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859773B2
Procedure details


A mixture of 5-bromo-2-fluoro-N-methylbenzothioamide (480 mg, 1.9 mmol) and anhydrous hydrazine (0.61 mL, 19 mmol) in dimethylsulfoxide (6 mL) was heated to 80° C. and stirred for 1 hour. The temperature was increased to 100° C. and the reaction was stirred for 40 minutes. The temperature was increased further to 130° C. and the reaction was stirred for another 45 minutes. The reaction was cooled to room temperature and diluted with ethyl acetate and brine. The layers were separated and the aqueous was extracted with ethyl acetate (4×). The combined organics were washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (20-70% ethyl acetate/heptanes) gave the title compound (103 mg, 23%) as a white solid. +ESI (M+H+1) 228.0; 1H NMR (400 MHz, CD3OD, δ): 7.78 (dd, J=1.85, 0.68 Hz, 1H), 7.29-7.40 (m, 1H), 7.17 (dd, J=8.88, 0.68 Hz, 1H), 2.94 (s, 3H).
Name
5-bromo-2-fluoro-N-methylbenzothioamide
Quantity
480 mg
Type
reactant
Reaction Step One




Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
Yield
23%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:11]=1)[C:7](=S)[NH:8][CH3:9].[NH2:13][NH2:14]>CS(C)=O.C(OCC)(=O)C.[Cl-].[Na+].O>[Br:1][C:2]1[CH:11]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:14][N:13]=[C:7]2[NH:8][CH3:9] |f:4.5.6|
|
Inputs


Step One
|
Name
|
5-bromo-2-fluoro-N-methylbenzothioamide
|
|
Quantity
|
480 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C(NC)=S)C1)F
|
|
Name
|
|
|
Quantity
|
0.61 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was increased to 100° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 40 minutes
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was increased further to 130° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for another 45 minutes
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous was extracted with ethyl acetate (4×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography (20-70% ethyl acetate/heptanes)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 103 mg | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 24% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
